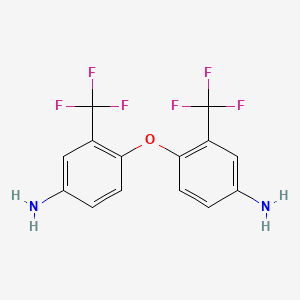

4,4'-Oxybis(3-(trifluoromethyl)aniline)

Description

Significance of Fluorinated Diamines in Contemporary Chemical Sciences

Fluorinated diamines are a cornerstone in the development of advanced polymers and specialized organic molecules. The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (–CF₃) group, into diamine structures profoundly alters their chemical and physical properties. chimia.ch This strategic fluorination is a key driver of innovation across various scientific disciplines.

The presence of the C-F bond, with its high bond dissociation energy (~485 kJ/mol), imparts exceptional thermal stability to the resulting polymers, increasing both their glass transition temperature (Tg) and thermal decomposition temperature. mdpi.com This makes fluorinated polymers suitable for applications in high-temperature and harsh environments. mdpi.com

Furthermore, the introduction of bulky trifluoromethyl groups increases the fractional free volume within the polymer matrix. This structural change reduces the rigidity of the polymer backbone, which can enhance solubility in organic solvents, a crucial factor for processability. nih.govresearchgate.net The hydrophobic nature of fluorine also leads to reduced water absorption, improving the chemical resistance and long-term stability of materials, especially in humid conditions. mdpi.com

In the realm of electronics and optoelectronics, fluorinated polymers are highly valued for their electrical insulating properties. The –CF₃ groups can lower the dielectric constant and dielectric loss of a material, which is critical for applications in microelectronics packaging and high-frequency communication systems. mdpi.comresearchgate.net Additionally, these polymers often exhibit high optical transparency and a controllable refractive index, making them suitable for optoelectronic components like optical waveguides. nih.govtitech.ac.jp

Research Trajectories of 4,4'-Oxybis(3-(trifluoromethyl)aniline) in Advanced Chemical Synthesis and Material Science

Research involving 4,4'-Oxybis(3-(trifluoromethyl)aniline) is predominantly concentrated on its use as a diamine monomer for the synthesis of high-performance fluorinated polyimides. These polymers are created through polycondensation reactions with various aromatic dianhydrides. researchgate.net The resulting polyimides exhibit a combination of superior properties directly attributable to the structure of the 4,4'-Oxybis(3-(trifluoromethyl)aniline) monomer.

Key Research Findings:

Enhanced Thermal Stability: Polyimides synthesized from this diamine demonstrate excellent thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures (T₅%). For instance, a fluorinated polyimide known as TPPI50 has shown a Tg of 402 °C and a T₅% of 563 °C. mdpi.com

Superior Mechanical Properties: The incorporation of this monomer contributes to polymers with impressive mechanical strength. Research has reported fluorinated polyimides with a tensile strength of 232.73 MPa and an elastic modulus of 5.53 GPa. mdpi.com

Excellent Dielectric Performance: A significant advantage of using 4,4'-Oxybis(3-(trifluoromethyl)aniline) is the resulting low dielectric constant (Dk) and dielectric loss (Df) of the polymers. Values as low as a Dk of 2.312 and a Df of 0.00676 have been achieved, making these materials ideal for advanced electronics. mdpi.com

Optical Properties: Fluorinated polyimides derived from similar trifluoromethyl-containing diamines are noted for their high optical transparency and low optical loss, which are critical for optoelectronic applications. titech.ac.jp The ability to control the refractive index by copolymerization is another area of active research. titech.ac.jp

Aerospace Applications: Due to their inherent thermal stability and the protective nature of fluorine, these polyimides are investigated for their resistance to atomic oxygen in low Earth orbit (LEO) space environments, a critical requirement for aerospace materials. nih.gov

The trajectory of research points towards the molecular design of novel polyimides by combining 4,4'-Oxybis(3-(trifluoromethyl)aniline) with various dianhydrides to fine-tune specific properties for targeted applications, from flexible electronics to advanced aerospace components. mdpi.comnih.gov

Table 2: Illustrative Properties of a High-Performance Fluorinated Polyimide (TPPI50)

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 402 °C mdpi.com |

| Thermal Decomposition Temperature (T₅%) | 563 °C mdpi.com |

| Tensile Strength | 232.73 MPa mdpi.com |

| Elongation at Break | 26.26% mdpi.com |

| Elastic Modulus | 5.53 GPa mdpi.com |

| Dielectric Constant (Dk) at 1 MHz | 2.312 mdpi.com |

| Dielectric Loss (Df) at 1 MHz | 0.00676 mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[4-amino-2-(trifluoromethyl)phenoxy]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F6N2O/c15-13(16,17)9-5-7(21)1-3-11(9)23-12-4-2-8(22)6-10(12)14(18,19)20/h1-6H,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYXYJFTTIPZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-48-9 | |

| Record name | 4,4'-Oxybis[3-(trifluoromethyl)aniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4,4 Oxybis 3 Trifluoromethyl Aniline

Advanced Synthetic Routes to 4,4'-Oxybis(3-(trifluoromethyl)aniline)

The synthesis of 4,4'-Oxybis(3-(trifluoromethyl)aniline), also known as 2,2'-Bis(trifluoromethyl)-4,4'-diaminodiphenyl ether or 6FODA, is a critical process for the production of high-performance polyimides used in advanced materials. The primary synthetic strategies for forming the central diaryl ether linkage involve nucleophilic aromatic substitution (SNAr) reactions and copper-catalyzed Ullmann condensations. These methods are well-established for the formation of C-O bonds between aromatic rings, particularly when one ring is activated by electron-withdrawing groups.

A plausible and commonly employed route involves the reaction of an activated aryl halide with an aryl alcohol (phenoxide). Specifically, the synthesis can be achieved through the nucleophilic aromatic substitution of a 4-halo-1-nitro-2-(trifluoromethyl)benzene with a salt of 4-amino-2-(trifluoromethyl)phenol. The nitro group, being a strong electron-withdrawing group, activates the halogen at the para-position for nucleophilic attack. The phenoxide is typically generated in situ using a base. Following the formation of the diaryl ether linkage, the nitro groups of the resulting intermediate, 4,4'-oxybis(3-(trifluoromethyl)-1-nitrobenzene), are reduced to the corresponding amino groups to yield the final product.

Alternatively, the Ullmann condensation provides a classic and effective method for diaryl ether synthesis. This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst, often at elevated temperatures. For the synthesis of 4,4'-Oxybis(3-(trifluoromethyl)aniline), this could entail the reaction of 4-halo-2-(trifluoromethyl)aniline with 4-hydroxy-3-(trifluoromethyl)aniline or their respective precursors. Modern variations of the Ullmann reaction may employ various copper salts and ligands to facilitate the coupling under milder conditions.

Mechanistic Understanding of Synthetic Transformations

The mechanism of the nucleophilic aromatic substitution (SNAr) pathway for the synthesis of 4,4'-Oxybis(3-(trifluoromethyl)aniline) proceeds through a two-step addition-elimination sequence. In the first step, the nucleophile, which is the phenoxide of 4-amino-2-(trifluoromethyl)phenol, attacks the carbon atom bearing the halogen on the 4-halo-1-nitro-2-(trifluoromethyl)benzene ring. This attack is facilitated by the presence of the electron-withdrawing nitro and trifluoromethyl groups, which delocalize the negative charge of the resulting intermediate. This resonance-stabilized anionic intermediate is known as a Meisenheimer complex. libretexts.orglibretexts.org In the second, typically rapid, step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored, yielding the diaryl ether product.

The Ullmann condensation mechanism is more complex and has been the subject of extensive study. While not fully elucidated for all substrates, it is generally accepted to involve the formation of an organocopper intermediate. wikipedia.org The reaction likely begins with the oxidative addition of the aryl halide to a Cu(I) species. The resulting arylcopper(III) intermediate can then react with the phenoxide. Alternatively, a Cu(I) phenoxide may be formed, which then undergoes ligand exchange with the aryl halide followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst. The trifluoromethyl groups on the aromatic rings can influence the reaction rate and efficiency due to their strong electron-withdrawing nature, which can affect the reactivity of the aryl halide and the nucleophilicity of the phenoxide.

Precursor Chemistry and Intermediate Reactivity in the Formation of 4,4'-Oxybis(3-(trifluoromethyl)aniline)

The successful synthesis of 4,4'-Oxybis(3-(trifluoromethyl)aniline) is highly dependent on the availability and reactivity of its precursors. Key precursors include halogenated and nitrated trifluoromethylbenzene derivatives.

One essential precursor is a 4-halo-1-nitro-2-(trifluoromethyl)benzene , such as 4-chloro-1-nitro-2-(trifluoromethyl)benzene or 4-fluoro-1-nitro-2-(trifluoromethyl)benzene. The trifluoromethyl group at the 2-position and the nitro group at the 1-position are strong electron-withdrawing groups. Their presence significantly activates the halogen at the 4-position towards nucleophilic attack. Fluorine is often the preferred halogen for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached, although its bond strength can sometimes lead to higher activation energy compared to chlorine or bromine.

The other key precursor is 4-amino-2-(trifluoromethyl)phenol . This molecule provides the nucleophilic phenoxide upon deprotonation by a base. The amino group is an electron-donating group, which increases the nucleophilicity of the phenoxide. The trifluoromethyl group at the 2-position, being electron-withdrawing, can slightly reduce the nucleophilicity of the phenoxide but is a crucial component of the final product's structure.

The primary intermediate in a two-step SNAr synthesis is 4,4'-oxybis(3-(trifluoromethyl)-1-nitrobenzene) . The reactivity of this intermediate is centered on the two nitro groups. These groups must be reduced to amino groups to yield the final product. This reduction is a standard transformation in organic synthesis and can be achieved using various reagents, such as catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., using metals like iron, tin, or zinc in acidic media). The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired diamine.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in 4,4'-Oxybis(3-(trifluoromethyl)aniline) Synthesis

Optimizing reaction conditions is crucial for achieving high yield and purity in the synthesis of 4,4'-Oxybis(3-(trifluoromethyl)aniline). Key parameters that can be adjusted include the choice of solvent, base, catalyst system (for Ullmann condensation), temperature, and reaction time.

| Parameter | SNAr Reaction Considerations | Ullmann Condensation Considerations |

|---|---|---|

| Solvent | Polar aprotic solvents like DMSO, DMF, or NMP are typically used as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. | High-boiling polar solvents such as DMF, NMP, or nitrobenzene (B124822) are often required to reach the necessary reaction temperatures. |

| Base | A variety of bases can be used to generate the phenoxide in situ, including potassium carbonate, sodium carbonate, or potassium fluoride (B91410). The choice of base can influence the reaction rate and the solubility of the reactants. | Bases like potassium carbonate or cesium carbonate are commonly used to facilitate the reaction, often in stoichiometric amounts. |

| Catalyst | No catalyst is required for the SNAr reaction itself. | Copper-based catalysts are essential. These can range from copper powder or copper(I) salts (e.g., CuI, CuBr) to more sophisticated systems involving ligands like phenanthroline or N,N-dimethylglycine to improve solubility and catalytic activity. |

| Temperature | Reaction temperatures can vary widely depending on the reactivity of the substrates. The presence of strong activating groups like nitro and trifluoromethyl can allow for lower reaction temperatures. | Traditionally, high temperatures (often >150 °C) are required. However, modern catalyst systems can sometimes lower the necessary temperature. |

| Reaction Time | Reaction times can range from a few hours to over a day, depending on the other reaction conditions. Progress is typically monitored by techniques like TLC or GC. | Ullmann reactions can also require long reaction times, and optimization is necessary to ensure complete conversion without product degradation. |

For the subsequent reduction of the dinitro intermediate, optimization involves selecting a reducing agent that provides a high yield of the diamine without affecting the trifluoromethyl groups or the diaryl ether linkage. Catalytic hydrogenation is often a clean and efficient method, but the catalyst, solvent, pressure, and temperature must be carefully chosen.

Polymer Science and Advanced Materials Applications of 4,4 Oxybis 3 Trifluoromethyl Aniline

Integration of 4,4'-Oxybis(3-(trifluoromethyl)aniline) in High-Performance Polymer Synthesis

4,4'-Oxybis(3-(trifluoromethyl)aniline), also known as 6FODA, is a fluorinated aromatic diamine monomer critical to the synthesis of high-performance polymers. catsyn.com Its unique molecular structure, featuring a flexible ether linkage and two trifluoromethyl (-CF3) groups, imparts a desirable combination of properties to the resulting polymers. These polymers, particularly polyimides, are sought after in advanced industries like aerospace and electronics due to their exceptional thermal stability, chemical resistance, and superior mechanical and dielectric properties. researchgate.netcore.ac.uk The integration of 6FODA into polymer chains allows for the creation of materials that can withstand harsh operating conditions while maintaining their structural and functional integrity.

Polyimides are a class of high-performance polymers renowned for their thermal stability, mechanical strength, and chemical inertness. researchgate.net Those synthesized using 4,4'-Oxybis(3-(trifluoromethyl)aniline) as the diamine component exhibit enhanced properties directly attributable to the fluorine content and specific molecular architecture of the monomer. These fluorinated polyimides often show improved solubility, lower dielectric constants, and better processability compared to their non-fluorinated counterparts, making them suitable for specialized applications in microelectronics and aerospace. researchgate.netdntb.gov.ua

The synthesis of polyimides from 4,4'-Oxybis(3-(trifluoromethyl)aniline) typically follows a two-step polycondensation reaction. core.ac.ukresearchgate.net

Poly(amic acid) Formation : The first step involves the reaction of the diamine, 4,4'-Oxybis(3-(trifluoromethyl)aniline), with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). This reaction is a nucleophilic acyl substitution where the amino groups of the diamine attack the carbonyl carbons of the anhydride (B1165640) groups. This ring-opening polymerization leads to the formation of a high molecular weight poly(amic acid) solution, which remains processable. core.ac.uk

Imidization : The second step is the conversion of the poly(amic acid) into the final polyimide. This is achieved through a cyclodehydration (imidization) process, which involves the elimination of water to form the stable imide ring structure. Imidization can be accomplished by two primary methods:

Thermal Imidization : The poly(amic acid) solution is cast into a film and then heated at elevated temperatures, typically between 250-350°C. This process drives off the solvent and facilitates the ring-closing reaction. core.ac.ukresearchgate.net

Chemical Imidization : This method is performed at lower temperatures by adding dehydrating agents, such as acetic anhydride, and a catalyst, like pyridine (B92270), to the poly(amic acid) solution. core.ac.ukntu.edu.tw

The choice of dianhydride monomer, such as pyromellitic dianhydride (PMDA) or 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane (6FDA), allows for the tailoring of the final polymer's properties. researchgate.netcapes.gov.br

The properties of polyimides derived from 4,4'-Oxybis(3-(trifluoromethyl)aniline) are intrinsically linked to their molecular structure.

Ether Linkage : The oxygen bridge (-O-) in the diamine's backbone provides flexibility, which enhances the solubility and processability of the resulting polyimides. rsc.org

Trifluoromethyl (-CF3) Groups : These bulky, electron-withdrawing groups have a profound impact. They disrupt polymer chain packing, which reduces intermolecular interactions and charge-transfer complex (CTC) formation. researchgate.net This leads to:

Improved Solubility : The reduced chain packing allows solvent molecules to penetrate more easily, making the polymers soluble in a wider range of organic solvents. researchgate.netdntb.gov.ua

Enhanced Optical Transparency : The disruption of CTCs, which are responsible for the characteristic yellow-to-brown color of traditional polyimides, leads to materials with lower color intensity and better optical transparency in the visible region. researchgate.netresearchgate.net

Aromatic Backbone : The rigid aromatic rings contribute to the high thermal stability and excellent mechanical strength of the polyimides. researchgate.net

The combination of these structural features allows for the design of polyimides with a tailored balance of properties for specific high-performance applications.

The unique properties of polymers derived from 4,4'-Oxybis(3-(trifluoromethyl)aniline) make them excellent candidates for advanced coatings and adhesives. Their inherent thermal stability and chemical resistance allow them to protect substrates in extreme environments. As coatings, they provide a durable barrier against corrosion and degradation. The improved solubility of these fluorinated polymers is a significant advantage, facilitating their application via solution-casting or spin-coating techniques, which is crucial for forming thin, uniform layers in electronic and optical devices. researchgate.net The low moisture absorption and low dielectric constant are particularly beneficial for protective coatings in microelectronics. researchgate.net

Polyimides Derived from 4,4'-Oxybis(3-(trifluoromethyl)aniline)

Role of Trifluoromethyl Groups in Polymer Modification via 4,4'-Oxybis(3-(trifluoromethyl)aniline)

The presence of trifluoromethyl groups from the 4,4'-Oxybis(3-(trifluoromethyl)aniline) monomer significantly enhances the thermal and chemical stability of polymeric systems. researchgate.net

Thermal Resistance : Polyimides synthesized with this diamine exhibit high glass transition temperatures (Tg), often in the range of 216–271°C, and excellent thermal stability. rsc.org Thermogravimetric analysis (TGA) shows that decomposition temperatures (representing a 5% weight loss) can be above 500°C in both air and nitrogen atmospheres. researchgate.netcapes.gov.br The strong C-F bonds and the stable aromatic structure contribute to this high thermal resistance, making these materials suitable for applications requiring long-term performance at elevated temperatures. researchgate.net

Chemical Resistance : Fluoropolymers are known for their chemical inertness, and polymers incorporating -CF3 groups are no exception. holscot.com The fluorine atoms provide a protective shield around the polymer chain, making it resistant to attack by a wide range of chemicals, solvents, and corrosive agents. This high chemical resistance is critical for applications in the chemical processing and aerospace industries, where materials are exposed to aggressive environments. researchgate.netholscot.com Additionally, these polymers exhibit low water absorption, typically in the range of 0.12% to 0.7%, which helps maintain their dimensional and electrical insulating properties in humid conditions. researchgate.netcapes.gov.br

Interactive Data Table: Properties of Polyimides Derived from 4,4'-Oxybis(3-(trifluoromethyl)aniline)

| Dianhydride | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA) | Dielectric Constant (1 MHz) | Water Absorption (%) | Tensile Strength (MPa) |

| PMDA | - | >500°C | 3.3 | 0.7 | 112 |

| BTDA | 259-320°C | >500°C | 2.72-3.11 | 0.3-0.7 | 105-125 |

| 6FDA | 290°C | ~500°C | 2.70-2.81 | 0.12-1.9 | 112 |

| Various | 216-271°C | 473-487°C | 3.36-3.64 | - | - |

Impact on Surface Energy and Wettability in Fluorinated Materials

The incorporation of trifluoromethyl (-CF3) groups into polymer structures, such as those derived from 4,4'-Oxybis(3-(trifluoromethyl)aniline), has a profound impact on the surface energy and wettability of the resulting materials. The low polarizability and high electronegativity of the fluorine atoms in the -CF3 groups lead to weak intermolecular forces at the surface, which in turn results in low surface energy. This low surface energy manifests as hydrophobicity, or water repellency.

Research into semi-alicyclic polyimides containing trifluoromethyl groups has demonstrated a direct correlation between fluorine content and the water contact angle of the material. mdpi.com As the fluorine content increases, the water contact angle also increases, indicating a more hydrophobic surface. mdpi.com This is attributed to the enrichment of the low-surface-energy -CF3 groups at the polymer-air interface.

The enhanced hydrophobicity of fluorinated polyimides is a significant advantage in applications where moisture resistance is critical. For instance, in microelectronics, low water absorption helps to maintain the dielectric properties and dimensional stability of the material. Similarly, in aerospace applications, hydrophobic surfaces can prevent ice formation and reduce moisture-induced degradation. nih.gov

The following table presents typical water contact angle data for a series of polyimide films with varying fluorine content, illustrating the effect of trifluoromethyl groups on wettability.

Table 1: Water Contact Angles of Polyimide Films with Varying Fluorine Content

| Polymer ID | Fluorine Content (%) | Water Contact Angle (°) |

|---|---|---|

| PI-1 | 5.8 | 89.2 |

| PI-2 | 8.5 | 91.5 |

| PI-3 | 10.2 | 93.7 |

| PI-4 | 12.1 | 95.3 |

Data is representative of semi-alicyclic polyimides containing trifluoromethyl groups and is intended to illustrate the trend. mdpi.com

Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tunable nature of both the metal centers and the organic linkers allows for the design of MOFs with specific properties for applications in gas storage, separation, and catalysis. The use of functionalized organic ligands, such as those derived from 4,4'-Oxybis(3-(trifluoromethyl)aniline), can introduce specific functionalities into the pores of the MOF.

While the direct use of 4,4'-Oxybis(3-(trifluoromethyl)aniline) as a primary ligand in MOF synthesis is not extensively documented in publicly available research, its structural motifs are relevant to the design of functional MOFs. As a neutral N-donor ligand, it can coordinate to metal centers, and the trifluoromethyl groups can be used to tune the chemical environment within the MOF pores. rsc.orgresearchgate.net The synthesis of such MOFs would typically involve the solvothermal reaction of a metal salt with the ligand in a high-boiling point solvent. nih.gov

The presence of trifluoromethyl groups on the organic linker can influence the framework's structure and properties. These bulky and electron-withdrawing groups can affect the coordination geometry around the metal center and the packing of the organic linkers, potentially leading to novel network topologies. Furthermore, the fluorine atoms can act as specific binding sites for certain guest molecules. researchgate.net

MOFs functionalized with trifluoromethyl groups have shown promise in selective gas adsorption. datapdf.com The fluorine atoms can enhance the affinity of the MOF for specific gases, such as carbon dioxide (CO2) and acetylene (B1199291) (C2H2), through favorable dipole-quadrupole interactions. datapdf.com For example, a MOF containing trifluoromethyl groups has demonstrated high selectivity for C2H2 and CO2 over methane (B114726) (CH4) and nitrogen (N2). datapdf.com

The table below shows representative gas adsorption data for a fluorinated MOF, highlighting its selectivity.

Table 2: Selective Gas Adsorption in a Fluorinated MOF at 298 K

| Gas | Uptake Capacity (cm³/g) | Selectivity over CH4 |

|---|---|---|

| C2H2 | 120 | 25 |

| CO2 | 85 | 15 |

| CH4 | 4.8 | 1 |

Data is for a representative MOF containing trifluoromethyl groups and is intended to illustrate the principle of selective gas adsorption. datapdf.com

In the realm of catalysis, the introduction of functional groups like those in 4,4'-Oxybis(3-(trifluoromethyl)aniline) can create active sites within the MOF structure. nih.gov The Lewis basic nitrogen atoms could act as catalytic centers, while the electron-withdrawing trifluoromethyl groups can modulate the electronic properties of the framework and influence its catalytic activity. MOFs with fluorinated linkers have been investigated for various catalytic transformations, including oxidation and condensation reactions. researchgate.net The well-defined and isolated active sites within the MOF pores can lead to high selectivity and activity.

Organic Photovoltaic (OPV) Device Development

Organic photovoltaic (OPV) devices, or solar cells, are a promising renewable energy technology due to their potential for low-cost manufacturing, flexibility, and light weight. The active layer of an OPV device typically consists of a blend of an electron donor and an electron acceptor material. The design of these materials is crucial for achieving high power conversion efficiencies.

Derivatives of 4,4'-Oxybis(3-(trifluoromethyl)aniline) can be incorporated into the design of both donor and acceptor materials for OPV cells. The electron-rich aniline (B41778) and ether moieties suggest its utility in donor-type molecules, while the electron-withdrawing trifluoromethyl groups can be exploited in the design of acceptor materials. In a typical donor-acceptor (D-A) copolymer architecture, units derived from this diamine could be copolymerized with electron-deficient monomers to create a polymer with a low bandgap, which is desirable for absorbing a broader range of the solar spectrum. case.edu

The presence of trifluoromethyl groups can also influence the morphology of the donor-acceptor blend, which is critical for efficient charge separation and transport. Furthermore, these groups can enhance the solubility of the resulting polymers in organic solvents, facilitating their processing from solution.

The photophysical processes in an OPV device begin with the absorption of light by the donor and/or acceptor material, creating an exciton (B1674681) (a bound electron-hole pair). For efficient power generation, this exciton must diffuse to the donor-acceptor interface and dissociate into free charge carriers. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the donor and acceptor materials must be appropriately aligned to facilitate this charge separation.

The incorporation of trifluoromethyl groups can significantly impact the electronic properties of the organic semiconductor. The strong electron-withdrawing nature of the -CF3 group can lower both the HOMO and LUMO energy levels. In a donor material, this can lead to a higher open-circuit voltage (Voc) of the OPV device, as the Voc is related to the difference between the HOMO of the donor and the LUMO of the acceptor. case.edu

The table below illustrates the effect of an electron-withdrawing group on the energy levels and open-circuit voltage of a hypothetical donor-acceptor copolymer.

Table 3: Representative Properties of a Donor-Acceptor Copolymer for OPV

| Copolymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Voc (V) |

|---|---|---|---|---|

| Polymer A (without -CF3) | -5.20 | -3.40 | 1.80 | 0.70 |

| Polymer B (with -CF3) | -5.40 | -3.60 | 1.80 | 0.90 |

Data is hypothetical and intended to illustrate the general effect of electron-withdrawing groups on the properties of donor-acceptor copolymers. case.edu

Furthermore, the trifluoromethyl groups can influence the intramolecular charge transfer (ICT) characteristics of D-A copolymers, which affects their absorption spectra. researchgate.net A stronger ICT can lead to a red-shift in the absorption spectrum, allowing the material to harvest more photons from the solar spectrum. The photoluminescence properties of these materials are also important, as they provide insights into the radiative and non-radiative decay pathways of excitons. ecust.edu.cn

Reactivity and Mechanistic Studies of 4,4 Oxybis 3 Trifluoromethyl Aniline

Electronic Effects of Trifluoromethyl Substitution on Aniline (B41778) Reactivity

The reactivity of the amino groups in 4,4'-Oxybis(3-(trifluoromethyl)aniline) is significantly influenced by the presence of the trifluoromethyl (-CF3) substituents. The -CF3 group is one of the most potent electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I effect). nih.gov

This pronounced electron-withdrawing nature has several key consequences for the aniline moiety:

Decreased Basicity : The -CF3 group pulls electron density away from the benzene (B151609) ring and, consequently, from the nitrogen atom of the amino group. doubtnut.com This reduces the availability of the lone pair of electrons on the nitrogen atom for donation to a proton. doubtnut.comyoutube.com As a result, trifluoromethyl-substituted anilines are considerably weaker bases compared to unsubstituted aniline. doubtnut.comtiwariacademy.com The electron density on the nitrogen atom is delocalized towards the electron-deficient ring, further diminishing its ability to act as a base.

Reduced Nucleophilicity : The same inductive effect that lowers basicity also reduces the nucleophilicity of the amino group. The decreased electron density on the nitrogen atom makes it a less effective nucleophile in reactions such as acylation or alkylation. This can impact the rate and conditions required for polymerization reactions.

The collective impact of two trifluoromethyl groups in 4,4'-Oxybis(3-(trifluoromethyl)aniline) makes the amine functionalities significantly less basic and nucleophilic than in non-fluorinated analogues like 4,4'-oxydianiline.

| Substituent (at para-position) | Electronic Effect | Impact on Basicity |

|---|---|---|

| -CH₃ (Electron-Donating) | +I, +H (Inductive, Hyperconjugation) | Increases |

| -H (Unsubstituted) | Neutral Reference | Baseline |

| -Cl (Electron-Withdrawing) | -I, +R (Inductive, Resonance) | Decreases |

| -NO₂ (Strongly Electron-Withdrawing) | -I, -R (Inductive, Resonance) | Strongly Decreases tiwariacademy.com |

| -CF₃ (Strongly Electron-Withdrawing) | -I (Strongly Inductive) | Strongly Decreases nih.govdoubtnut.com |

Reaction Mechanisms Involving 4,4'-Oxybis(3-(trifluoromethyl)aniline)

The primary reaction mechanism involving 4,4'-Oxybis(3-(trifluoromethyl)aniline) is its use as a diamine monomer in polycondensation reactions to synthesize high-performance polyimides. The process generally follows a two-step mechanism.

Step 1: Poly(amic acid) Formation

The reaction is initiated by the nucleophilic acyl substitution of an aromatic dianhydride with the diamine monomer. The nitrogen atom of the amino group in 4,4'-Oxybis(3-(trifluoromethyl)aniline) acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride (B1165640) group. This leads to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group, resulting in a soluble poly(amic acid) precursor.

Mechanism :

The lone pair of electrons on the nitrogen of the diamine attacks a carbonyl carbon of the dianhydride.

The carbonyl double bond breaks, forming a tetrahedral intermediate.

The intermediate collapses, reforming the carbonyl double bond and causing the anhydride ring to open, with the oxygen atom abstracting a proton from the positively charged nitrogen.

This process repeats at the other end of the monomers, leading to the formation of a long-chain poly(amic acid).

This step is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at room temperature to prevent premature imidization. nih.gov

Step 2: Imidization (Cyclodehydration)

The second step involves the conversion of the poly(amic acid) into the final polyimide. This is an intramolecular cyclodehydration reaction. It can be achieved either by thermal treatment at high temperatures (200-350 °C) or by chemical methods using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at lower temperatures.

Mechanism :

The carboxylic acid group, now in close proximity to the amide group along the polymer backbone, is protonated or activated.

The amide nitrogen performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid.

A tetrahedral intermediate is formed.

A molecule of water is eliminated, leading to the formation of a stable five-membered imide ring.

The presence of the electron-withdrawing -CF3 groups decreases the nucleophilicity of the diamine, which can slow down the rate of the initial poly(amic acid) formation compared to non-fluorinated diamines. However, the resulting polyimides often exhibit enhanced properties, such as improved solubility, lower dielectric constants, and greater thermal stability. researchgate.net

Coordination Chemistry: 4,4'-Oxybis(3-(trifluoromethyl)aniline) as a Ligand

In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. Aniline and its derivatives can act as ligands, donating the lone pair of electrons from the nitrogen atom to a metal center.

The potential of 4,4'-Oxybis(3-(trifluoromethyl)aniline) to act as a ligand is significantly hindered by the electronic effects of the trifluoromethyl groups. As established, the strong inductive electron withdrawal by the -CF3 groups substantially reduces the electron density on the nitrogen atoms. nih.govdoubtnut.com This diminished electron density makes the amino groups poor electron-pair donors (Lewis bases), and thus, the compound is expected to be a very weak ligand.

While specific studies detailing the coordination complexes of 4,4'-Oxybis(3-(trifluoromethyl)aniline) are not prevalent, its behavior can be inferred:

Weak Ligand Field : Due to its low basicity, it would be expected to form relatively unstable complexes with metal ions. It would be classified as a weak-field ligand.

Bidentate or Bridging Potential : The molecule has two amine functional groups, giving it the potential to act as a bidentate ligand, chelating to a single metal center, or more likely, as a bridging ligand connecting two different metal centers to form coordination polymers. nih.gov

Steric Hindrance : The trifluoromethyl groups are bulky and are positioned ortho to the amine groups, which can create steric hindrance around the nitrogen donor atoms, further impeding coordination with a metal center.

The combination of severely reduced Lewis basicity and potential steric hindrance makes 4,4'-Oxybis(3-(trifluoromethyl)aniline) a poor candidate for forming stable coordination complexes compared to other diamines. Its utility remains primarily in the field of polymer synthesis rather than as a ligand in coordination chemistry.

Biomedical and Agrochemical Research Applications of 4,4 Oxybis 3 Trifluoromethyl Aniline

Development of Novel Pharmaceutical Agents Utilizing 4,4'-Oxybis(3-(trifluoromethyl)aniline)

The trifluoromethylaniline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic properties. mdpi.comnih.gov Molecules containing this moiety often exhibit improved pharmacological and biological characteristics. nih.govnih.gov The development of new pharmaceutical agents often involves using building blocks like trifluoromethylated anilines to synthesize complex molecules with potential antitumor and antiviral activities. ossila.com

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. In the context of derivatives from aniline-based scaffolds, SAR analyses have provided significant insights. For instance, in the development of 4-anilinoquinazoline (B1210976) derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, the substitution pattern on the aniline (B41778) ring is a key determinant of activity. nih.govmdpi.com Studies have shown that meta-substitution on the aniline ring with a trifluoromethyl group can yield high antiproliferative activity. mdpi.com

Similarly, research on salicylanilide-based peptidomimetics as antimicrobial agents revealed that the presence of a 4-(trifluoromethyl)aniline (B29031) core, combined with a bulky and lipophilic linker, was critical for potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Modifications to the linker connecting the trifluoromethylaniline moiety to the rest of the molecule significantly impacted the minimum inhibitory concentrations (MICs), as illustrated in the table below.

| Compound ID | Linker Moiety (R¹) | Activity against S. aureus (MIC in µM) |

| 3c | Isopropyl | 4.82 - 9.64 |

| 3e | 3-Thiabutyl | 0.070 - 8.95 |

| 3f | Isobutyl | 0.070 - 8.95 |

| 3g | Cyclohexylmethyl | 0.070 - 8.95 |

| 3h | Benzyl | 0.070 - 8.95 |

| Data sourced from a study on salicylanilide-based peptidomimetics demonstrating the impact of linker modification on antibacterial activity. mdpi.com |

These examples underscore the principle that while the 4,4'-Oxybis(3-(trifluoromethyl)aniline) scaffold provides a foundational structure, systematic modifications and SAR studies are essential to fine-tune its biological activity for therapeutic applications.

The incorporation of trifluoromethyl (CF3) groups is a widely used strategy in drug design to enhance a molecule's therapeutic profile. mdpi.com The CF3 group is strongly electron-withdrawing and can significantly alter the physicochemical properties of a parent molecule. nih.gov

Key impacts of trifluoromethylation include:

Increased Lipophilicity: The CF3 group enhances a molecule's ability to pass through biological membranes, which can improve absorption and distribution in the body. mdpi.combeilstein-journals.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450. This can increase the drug's half-life and bioavailability. mdpi.com

Binding Affinity: The high electronegativity of the CF3 group can lead to more potent interactions with biological targets, such as enzymes or receptors, thereby enhancing the drug's efficacy. nih.gov

Conformational Control: The steric bulk of the CF3 group can lock the molecule into a specific conformation that is optimal for binding to its target, which can improve both potency and selectivity. mdpi.com

These properties make trifluoromethylated compounds like 4,4'-Oxybis(3-(trifluoromethyl)aniline) highly attractive starting points for the discovery of new drugs with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com

Agrochemical Compound Design and Synthesis with 4,4'-Oxybis(3-(trifluoromethyl)aniline)

In agrochemical research, fluorine-containing compounds, particularly those with trifluoromethyl groups, play an increasingly vital role in the development of modern pesticides. beilstein-journals.orgresearchgate.net The introduction of fluorine can dramatically alter a molecule's biological activity by influencing its transport, binding to the target site, and resistance to metabolic deactivation in plants or pests. researchgate.net Building blocks like trifluoromethylated anilines and phenols are key intermediates in synthesizing new agrochemicals. nih.govrhhz.net

The trifluoromethyl group is a common feature in many commercial pesticides and herbicides. nih.gov For example, the trifluoromethyl-substituted pyridine (B92270) (TFMP) structure is a key component in over 20 commercial agrochemicals. nih.gov Herbicides like pyroxsulam, which contains a trifluoromethyl-substituted ring, demonstrate high efficacy and selectivity for controlling weeds in cereal crops. nih.gov

While specific commercial pesticides derived directly from the 4,4'-Oxybis(3-(trifluoromethyl)aniline) scaffold are not prominently documented, related structures are widely used. For example, a series of novel herbicides based on a 3-(trifluoromethyl)phenoxy-1,2,4-triazole structure showed good selective activity against weeds like Brassica campestris. researchgate.net The design of such molecules often involves coupling a trifluoromethyl-containing fragment with other heterocyclic systems to achieve the desired biological effect.

| Compound ID | Inhibition (%) against Brassica campestris at 100 µg/mL |

| 4c | 75.0% |

| 4i | 82.6% |

| Data from a study on novel selective herbicides containing a 3-(trifluoromethyl)phenoxy moiety. researchgate.net |

The 4,4'-Oxybis(3-(trifluoromethyl)aniline) structure represents a biologically active scaffold due to the combination of the diaryl ether core and trifluoromethylaniline moieties. Diaryl ether linkages are found in a variety of herbicides, providing both chemical stability and appropriate conformational flexibility to interact with biological targets. The trifluoromethylaniline portion contributes to enhanced potency and metabolic stability, as seen in the pharmaceutical context.

The synthesis of novel agrochemicals often relies on the use of fluorinated building blocks to construct complex active ingredients. nih.govrhhz.net For instance, the insecticide broflanilide (B1440678) and the fungicide benzovindiflupyr (B602336) are synthesized from key intermediates containing trifluoromethyl or difluoromethyl groups. rhhz.net The strategic incorporation of these fluorinated scaffolds is a proven method for discovering next-generation crop protection agents with novel modes of action and improved environmental profiles. researchgate.netresearchgate.net

Analytical Chemistry and Environmental Fate of 4,4 Oxybis 3 Trifluoromethyl Aniline

Methodologies for Detection and Quantification of 4,4'-Oxybis(3-(trifluoromethyl)aniline)

The detection and quantification of 4,4'-Oxybis(3-(trifluoromethyl)aniline) in various matrices rely on a combination of spectroscopic and chromatographic techniques. Due to its specific chemical structure, featuring aromatic rings, amine groups, an ether linkage, and trifluoromethyl substituents, tailored analytical methods are employed for its accurate identification and measurement.

Spectroscopic Techniques in Research Applications

Spectroscopic methods are invaluable for the structural elucidation and characterization of 4,4'-Oxybis(3-(trifluoromethyl)aniline). Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic arrangement.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the characteristic functional groups present in the molecule. The FTIR and Raman spectra of 4,4'-Oxybis(3-(trifluoromethyl)aniline) are expected to show distinct peaks corresponding to the N-H stretching of the primary amine groups, C-O-C stretching of the ether linkage, C-F stretching of the trifluoromethyl groups, and various vibrations of the aromatic rings. thermofisher.com Data from a structurally similar compound, 4,4'-diaminodiphenyl ether, can be used to predict the approximate peak locations for the amine and ether groups. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in FTIR | Expected Wavenumber (cm⁻¹) in Raman |

| N-H Asymmetric & Symmetric Stretching | 3400 - 3500 | 3400 - 3500 |

| C-H Aromatic Stretching | 3000 - 3100 | 3000 - 3100 |

| C=C Aromatic Ring Stretching | 1500 - 1620 | 1500 - 1620 |

| N-H Bending | 1600 - 1650 | 1600 - 1650 |

| C-O-C Asymmetric Stretching | 1210 - 1270 | 1210 - 1270 |

| C-F Stretching | 1100 - 1350 | 1100 - 1350 |

| C-N Stretching | 1250 - 1350 | 1250 - 1350 |

This table is generated based on typical vibrational frequencies of functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 4,4'-Oxybis(3-(trifluoromethyl)aniline). The ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the positions of the amine and trifluoromethyl groups. The -NH₂ protons would appear as a broad singlet. The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbons of the aromatic rings, the carbon in the trifluoromethyl group (with characteristic splitting due to fluorine coupling), and the carbons attached to the oxygen and nitrogen atoms. Data from the analogous compound 2,2'-bis(trifluoromethyl)benzidine (B1298469) can help in predicting the chemical shifts. chemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.5 | 115 - 155 |

| Amine Protons (-NH₂) | 4.5 - 5.5 (broad) | N/A |

| Carbon attached to Oxygen | N/A | 140 - 160 |

| Carbon attached to Nitrogen | N/A | 140 - 150 |

| Trifluoromethyl Carbon (-CF₃) | N/A | 120 - 130 (quartet) |

This table is generated based on typical chemical shifts and data from analogous compounds.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of 4,4'-Oxybis(3-(trifluoromethyl)aniline) from complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds like 4,4'-Oxybis(3-(trifluoromethyl)aniline). The gas chromatograph separates the compound from other components in a sample, and the mass spectrometer provides detailed information about its molecular weight and fragmentation pattern, allowing for unambiguous identification. The fragmentation pattern in the mass spectrum is expected to show a prominent molecular ion peak, along with characteristic fragments resulting from the cleavage of the ether linkage and loss of trifluoromethyl groups. libretexts.orgresearchgate.net

| Parameter | Typical Value/Condition |

| Column | Phenyl-methyl polysiloxane capillary column |

| Injector Temperature | 250 - 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Ramped from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | Molecular Ion, fragments corresponding to the aminotrifluoromethylphenyl moiety, and fragments from the cleavage of the ether bond. |

This table is generated based on general GC-MS methods for aromatic amines.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For 4,4'-Oxybis(3-(trifluoromethyl)aniline), reversed-phase HPLC with a C18 column is a common approach. Detection is typically achieved using a UV detector, as the aromatic rings in the molecule absorb UV light. helsinki.fi The method can be optimized by adjusting the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water) and pH to achieve good separation and peak shape. nih.govmdpi.com

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile and water/buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 230 - 280 nm |

| Injection Volume | 5 - 20 µL |

This table is generated based on general HPLC methods for aromatic diamines.

Environmental Degradation Pathways of Fluorinated Anilines, Including 4,4'-Oxybis(3-(trifluoromethyl)aniline)

The environmental fate of fluorinated anilines is of significant interest due to their potential persistence and the unique properties conferred by the fluorine atoms. The degradation of 4,4'-Oxybis(3-(trifluoromethyl)aniline) in the environment is expected to proceed through biotransformation and photodegradation pathways.

Biotransformation Studies in Environmental Systems

The microbial degradation of aromatic compounds is a key process in their environmental removal. nih.gov For 4,4'-Oxybis(3-(trifluoromethyl)aniline), biotransformation is likely to be initiated by microbial enzymes that can attack the aromatic rings, the amine groups, or the ether linkage. The presence of electron-withdrawing trifluoromethyl groups can make the aromatic rings less susceptible to electrophilic attack by oxygenases, which is a common initial step in the aerobic degradation of aromatic compounds. researchgate.net

Plausible Biotransformation Pathways:

Hydroxylation of the Aromatic Ring: Microorganisms may utilize dioxygenase or monooxygenase enzymes to introduce hydroxyl groups onto the aromatic rings. This initial step can lead to ring cleavage and subsequent mineralization.

Cleavage of the Ether Bond: The ether linkage can be a target for microbial degradation. Certain bacteria are known to cleave ether bonds in aromatic compounds, which would break down 4,4'-Oxybis(3-(trifluoromethyl)aniline) into smaller, more readily degradable molecules. nih.gov

Oxidation of the Amine Groups: The primary amine groups can be oxidized by microbial enzymes, which can be a step towards deamination and further degradation of the molecule.

Defluorination: While the carbon-fluorine bond is very strong, microbial defluorination of trifluoromethyl groups on aromatic rings has been observed, often following initial hydroxylation of the ring.

Photodegradation Mechanisms and Products

Photodegradation, or the breakdown of molecules by light, is another important environmental fate process for aromatic compounds. For 4,4'-Oxybis(3-(trifluoromethyl)aniline), direct photolysis (absorption of sunlight) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals) are potential degradation pathways.

Plausible Photodegradation Mechanisms:

Cleavage of the Ether Bond: The diphenyl ether linkage is known to be susceptible to photolytic cleavage, which would result in the formation of aminotrifluoromethyl-substituted phenolic and phenyl radical intermediates. researchgate.net These reactive intermediates would then undergo further reactions.

Photohydrolysis of the Trifluoromethyl Group: The trifluoromethyl group can undergo photohydrolysis, leading to the formation of a carboxylic acid group and the release of fluoride (B91410) ions. This process has been observed for other trifluoromethylated aromatic compounds.

Oxidation by Photogenerated Radicals: In natural waters, sunlight can generate reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These species can react with 4,4'-Oxybis(3-(trifluoromethyl)aniline), leading to its oxidation and degradation. nih.govnih.govmdpi.com The aromatic rings and amine groups are likely targets for these radical species. researchgate.net

The products of photodegradation can be complex and may include hydroxylated derivatives, ring-cleavage products, and polymeric materials. The specific products formed will depend on the irradiation wavelength and the chemical composition of the surrounding environment.

Computational Chemistry and Theoretical Investigations of 4,4 Oxybis 3 Trifluoromethyl Aniline

Quantum Chemical Calculations and Electronic Structure Analysis of 4,4'-Oxybis(3-(trifluoromethyl)aniline)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic characteristics of 4,4'-Oxybis(3-(trifluoromethyl)aniline). These calculations typically begin by optimizing the molecule's three-dimensional geometry to find its most stable energetic conformation. From this optimized structure, a wealth of electronic information can be derived.

Key aspects of the electronic structure include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. For an aromatic diamine like 4,4'-Oxybis(3-(trifluoromethyl)aniline), the HOMO is typically localized on the nitrogen atoms of the amine groups. The LUMO, conversely, represents the orbital most likely to accept an electron, indicating electrophilic regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's chemical stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity. The presence of two strong electron-withdrawing trifluoromethyl (-CF₃) groups influences the electronic landscape by lowering the energy levels of both the HOMO and LUMO, which can affect the molecule's reactivity in polymerization processes. mdpi.comnih.gov

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 eV | Indicates electron-donating ability (nucleophilicity), localized on amine groups. |

| LUMO Energy | -1.0 to -1.5 eV | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.0 to 3.0 D | Reflects the overall polarity of the molecule, influencing intermolecular forces and solubility. |

| Molecular Polarizability (α) | 30 to 40 ų | Measures the deformability of the electron cloud; a key predictor for dielectric properties. |

Molecular Modeling of Reactivity and Interactions of 4,4'-Oxybis(3-(trifluoromethyl)aniline)

Building upon quantum chemical calculations, molecular modeling techniques are used to predict the reactivity and interaction patterns of 4,4'-Oxybis(3-(trifluoromethyl)aniline). One common tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule's surface.

For this compound, MEP maps would reveal:

Negative Potential Regions: Concentrated around the highly electronegative oxygen atom of the ether linkage and the fluorine atoms of the -CF₃ groups. These areas are susceptible to electrophilic attack.

Positive Potential Regions: Located around the hydrogen atoms of the amine groups (N-H), making them the primary sites for nucleophilic reactions, such as the acylation step in polyimide synthesis. These sites are also key for forming hydrogen bonds.

Modeling also allows for the study of intermolecular interactions. The amine groups can act as hydrogen bond donors, while the ether oxygen and trifluoromethyl groups can act as weak hydrogen bond acceptors. Furthermore, the aromatic rings can engage in π-π stacking interactions. Understanding these non-covalent interactions is crucial because they dictate how molecules arrange in a condensed phase and how the resulting polymer chains will pack, which in turn influences the bulk material's properties.

| Molecular Region | Predicted Reactivity / Interaction Type | Rationale |

|---|---|---|

| Amine Group (-NH₂) | Primary site for nucleophilic attack (e.g., polymerization). Hydrogen bond donor. | High HOMO density; positive electrostatic potential on H atoms. |

| Ether Linkage (-O-) | Hydrogen bond acceptor. Site for electrophilic interaction. | Negative electrostatic potential due to oxygen lone pairs. |

| Trifluoromethyl Group (-CF₃) | Weak hydrogen bond acceptor. Induces steric hindrance. | High electronegativity of fluorine atoms. |

| Aromatic Rings | π-π stacking interactions. | Delocalized π-electron system. |

Prediction of Material Properties from Computational Data for 4,4'-Oxybis(3-(trifluoromethyl)aniline)-based Systems

A primary goal of computational studies on monomer units like 4,4'-Oxybis(3-(trifluoromethyl)aniline) is to predict the macroscopic properties of the polymers they form, such as polyimides. By bridging the gap between molecular-level information and bulk material characteristics, these predictions can accelerate the discovery of new materials with desired performance. researchgate.netnii.ac.jp

Molecular dynamics (MD) and coarse-grained (CG) simulations use parameters derived from quantum chemical calculations (like charge distribution and optimized geometry) to model the behavior of large ensembles of polymer chains. acs.orgresearchgate.netnih.gov This allows for the prediction of several key material properties:

Dielectric Constant: The molecular polarizability calculated by DFT is a direct input for models that predict the dielectric constant of the bulk polymer. gatech.edu The incorporation of fluorine is a well-established strategy to lower the dielectric constant, making this monomer a promising candidate for applications in advanced microelectronics. nbinno.comresearchgate.netmdpi.com

Thermal Properties: The rigidity of the monomer backbone, the rotational energy barriers of bonds (e.g., around the ether linkage), and the strength of intermolecular forces all influence the polymer's glass transition temperature (T₉). MD simulations can model the polymer's response to temperature changes to predict T₉. nih.gov

Mechanical Properties: The intrinsic shape of the monomer and the flexibility of the resulting polymer chain are used in simulations to predict mechanical properties like Young's modulus, tensile strength, and elongation at break. mdpi.com The bent, flexible ether bridge in 4,4'-Oxybis(3-(trifluoromethyl)aniline) is expected to impart good processability and ductility to its polymers.

Solubility and Gas Permeability: The monomer's structure influences how polymer chains pack together, determining the fractional free volume (FFV) of the material. A higher FFV, often promoted by bulky side groups like -CF₃ that disrupt efficient packing, typically leads to better solubility and higher gas permeability. researchgate.net

| Computed Monomer Property | Predicted Bulk Polymer Property | Rationale for Correlation |

|---|---|---|

| Molecular Polarizability (α) | Dielectric Constant (k) | Lower polarizability, especially due to fluorine, reduces the dielectric constant. rsc.org |

| Bond Rotational Barriers, Intermolecular Forces | Glass Transition Temperature (T₉) | Higher chain rigidity and stronger interactions lead to a higher T₉. |

| Molecular Geometry and Flexibility | Mechanical Modulus, Tensile Strength | Rigid monomers tend to form stiffer, stronger polymers. Flexible linkages (ether) can improve toughness. |

| Van der Waals Volume, Molecular Shape | Fractional Free Volume (FFV), Solubility | Bulky groups (-CF₃) disrupt chain packing, increasing free volume and often enhancing solubility. |

Future Research Directions and Emerging Applications of 4,4 Oxybis 3 Trifluoromethyl Aniline

Nanotechnology and Functional Materials Incorporating 4,4'-Oxybis(3-(trifluoromethyl)aniline)

The integration of 4,4'-Oxybis(3-(trifluoromethyl)aniline) into the building blocks of nanotechnology and functional materials is a promising avenue for creating next-generation materials with enhanced properties. The trifluoromethyl (-CF3) groups play a crucial role in modifying the macroscopic properties of the resulting polymers, making them suitable for a range of advanced applications.

The use of 4,4'-Oxybis(3-(trifluoromethyl)aniline) and its derivatives in the creation of advanced functional materials is highlighted by their application in:

Low-Dielectric Constant Materials: Polyimides derived from trifluoromethyl-containing diamines exhibit low dielectric constants, making them ideal for use as interlayer dielectric materials in integrated circuits and for applications in 5G/6G communication. acs.org

Gas Separation Membranes: The increased free volume in polyimides containing -CF3 groups can enhance their permeability and selectivity for certain gases. This makes them candidates for the development of advanced mixed matrix membranes for industrial gas separations. mdpi.comnih.gov

Polyimide Aerogels: These highly porous and lightweight materials with excellent thermal insulation properties are being explored for aerospace applications. rsc.orgnih.govresearchgate.netrsc.org The synthesis of polyimide aerogels from diamines like 4,4'-Oxybis(3-(trifluoromethyl)aniline) could lead to materials with superior thermal and mechanical properties. researchgate.netrsc.org

Optoelectronic Applications: Fluorinated polyimides can exhibit high optical transparency and a low refractive index, making them suitable for applications in flexible displays and other optoelectronic devices. chemmethod.com

The table below summarizes the key properties of fluorinated polyimides derived from diamines structurally related to 4,4'-Oxybis(3-(trifluoromethyl)aniline), showcasing their potential for various functional material applications.

| Property | Value Range | Significance for Functional Materials |

| Dielectric Constant (at 1 MHz) | 2.3 - 2.9 | Low dielectric constant is crucial for high-frequency electronics to reduce signal delay and power consumption. acs.org |

| Glass Transition Temperature (Tg) | 227 - 407 °C | High Tg indicates excellent thermal stability, allowing the material to be used in high-temperature environments. acs.org |

| Tensile Strength | 75 - 232 MPa | High tensile strength is indicative of good mechanical robustness, essential for flexible electronics and structural components. acs.org |

| Water Absorption | < 2.0 wt % | Low water absorption is important for maintaining stable dielectric properties in varying humidity conditions. synthomer.com |

Sustainable Synthesis and Green Chemistry Approaches for 4,4'-Oxybis(3-(trifluoromethyl)aniline)

The traditional synthesis of aromatic diamines often involves multi-step processes that may utilize harsh reagents and generate significant waste. In line with the principles of green chemistry, there is a growing interest in developing more sustainable and environmentally friendly methods for the production of 4,4'-Oxybis(3-(trifluoromethyl)aniline) and related compounds.

Future research in this area is likely to focus on several key strategies:

Catalytic Processes: The development of novel catalysts could enable more efficient and selective synthesis pathways, reducing the need for stoichiometric reagents and minimizing by-product formation. For instance, copper-catalyzed amination has been explored for the synthesis of other trifluoromethylated anilines. researchgate.net

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives, such as water or bio-based solvents, is a key goal. Hydrothermal synthesis has been demonstrated as a viable "green" method for producing highly soluble fluorinated polyimides without the use of toxic organic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc). mdpi.comresearchgate.net

Enzymatic Synthesis: Biocatalysis offers a promising route for the synthesis of aromatic diamines under mild reaction conditions. While still an emerging area for this class of compounds, enzymatic methods could offer high selectivity and reduce the environmental impact of the synthesis. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. This involves exploring novel reaction pathways that minimize the formation of waste.

The following table outlines potential green chemistry approaches for the synthesis of fluorinated aromatic diamines like 4,4'-Oxybis(3-(trifluoromethyl)aniline).

| Green Chemistry Approach | Potential Benefits | Research Focus |

| Novel Catalysis | Higher yields, increased selectivity, reduced waste. | Development of efficient and recyclable catalysts for C-N bond formation and trifluoromethylation. |

| Hydrothermal Synthesis | Elimination of toxic organic solvents, simplified purification. mdpi.comresearchgate.net | Optimization of reaction conditions (temperature, pressure) for high-yield synthesis of the diamine. |

| Biocatalysis | Mild reaction conditions, high stereoselectivity, use of renewable resources. nih.gov | Identification and engineering of enzymes capable of catalyzing the key synthetic steps. |

| Flow Chemistry | Improved safety, better process control, easier scale-up. | Design and implementation of continuous flow reactors for the synthesis of 4,4'-Oxybis(3-(trifluoromethyl)aniline). |

Interdisciplinary Research Initiatives Involving 4,4'-Oxybis(3-(trifluoromethyl)aniline)

The diverse potential applications of materials derived from 4,4'-Oxybis(3-(trifluoromethyl)aniline) necessitate a collaborative and interdisciplinary research approach. The development and implementation of these advanced materials will require expertise from various fields, including chemistry, materials science, engineering, and biology.

Future interdisciplinary research initiatives are likely to emerge in the following areas:

Academia-Industry Collaborations: Partnerships between universities and chemical or aerospace companies can accelerate the transition of laboratory-scale research into commercially viable products. acs.orgpolymer-search.comnih.gov Such collaborations are crucial for developing new polymer technologies and addressing key challenges in materials science. polymer-search.com For example, NASA has been actively involved in the development of high-temperature polyimide adhesives for aerospace applications. nasa.gov

Materials Science and Electronic Engineering: The development of next-generation electronic devices will rely on close collaboration between materials scientists synthesizing novel low-dielectric constant polymers and electronic engineers designing and fabricating integrated circuits and flexible electronics.

Chemistry and Aerospace Engineering: The demand for lightweight, high-strength, and thermally stable materials in the aerospace industry will drive collaborative efforts to design and synthesize novel polyimides and polyimide aerogels for applications in aircraft and spacecraft. nasa.govacs.orgnasa.gov

Biomaterials Science and Synthetic Chemistry: The integration of synthetic biology and chemistry is a growing field that could lead to the development of bio-based and biodegradable high-performance polymers. ucla.edu Initiatives like the BioPACIFIC MIP, a collaboration between UCLA and UC Santa Barbara, are advancing research on biologically derived polymers. ucla.edu

These interdisciplinary efforts will be essential for unlocking the full potential of 4,4'-Oxybis(3-(trifluoromethyl)aniline) and the advanced materials derived from it, leading to innovations across a wide range of technological sectors.

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 4,4'-Oxybis(3-(trifluoromethyl)aniline)?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, modified conditions using ligands like CyDEPhos (oxybis(2,1-phenylene))bis(dicyclohexylphosphane)) and potassium carbonate (K₂CO₃) can yield derivatives with trifluoromethyl groups in moderate to high yields (59–85%) . Alternatively, it may serve as a monomer in polyamide-imide (PAI) synthesis, where it is reacted with anhydrides (e.g., trimellitic anhydride) under controlled heating (80–120°C) in polar aprotic solvents like DMF .

Q. What characterization techniques are critical for verifying the purity and structure of this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm aromatic proton environments and trifluoromethyl groups.

- FTIR spectroscopy to detect N-H stretching (~3300 cm⁻¹) and ether linkages (~1250 cm⁻¹).

- X-ray diffraction (XRD) to resolve crystalline structure, particularly if used in polymer matrices .

- High-performance liquid chromatography (HPLC) or gas chromatography (GC) for purity assessment, especially when detecting trace impurities from synthesis .

Q. What safety protocols are essential for handling 4,4'-Oxybis(3-(trifluoromethyl)aniline)?

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation of fine particles.

- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Emergency measures: Immediate access to eye-wash stations and safety showers is mandatory .

Advanced Research Questions

Q. How can this compound be optimized as a monomer for high-temperature polyimide applications?

Incorporate 4,4'-Oxybis(3-(trifluoromethyl)aniline) into polyimide precursors by reacting it with dianhydrides (e.g., pyromellitic dianhydride) via step-growth polymerization. The trifluoromethyl groups enhance thermal stability (Tg > 300°C) and reduce dielectric constants. For transparency, balance monomer ratios with fluorinated dianhydrides (e.g., 6FDA) to minimize crystallinity . Post-polymerization, anneal films at 200–250°C under nitrogen to optimize mechanical properties .

Q. What strategies resolve discrepancies between predicted and experimental physicochemical properties (e.g., density, pKa)?

- Density: Predicted values (1.451 g/cm³) may deviate due to polymorphic forms. Validate experimentally via pycnometry or XRD-derived unit cell volumes .

- pKa: Computational predictions (~4.15) can be cross-checked using potentiometric titration in non-aqueous solvents (e.g., DMSO) .

- Thermal stability: Thermogravimetric analysis (TGA) under inert atmospheres provides empirical decomposition profiles, which may differ from theoretical models .

Q. How does the compound’s electronic structure influence its reactivity in coordination chemistry?

The electron-withdrawing trifluoromethyl groups reduce electron density on the aromatic ring, making the amine groups less nucleophilic. This property is advantageous in metal-organic framework (MOF) synthesis, where controlled coordination with transition metals (e.g., Pd, Cu) is required. Use spectroscopic methods (XPS, UV-Vis) to monitor ligand-metal charge transfer and optimize reaction stoichiometry .

Q. What analytical approaches address batch-to-batch variability in polymer precursor synthesis?

- Quality control: Implement in-line FTIR or Raman spectroscopy during polymerization to monitor imide formation.

- Batch comparison: Use size-exclusion chromatography (SEC) to assess molecular weight distributions and identify oligomer content .

- Stress testing: Expose polymers to accelerated aging (e.g., 85°C/85% RH) and compare thermal expansion coefficients (CTE) to detect monomer inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.